molecular formula C20H20N2O6S2 B4153964 4,6-dimethoxy-1-N,3-N-diphenylbenzene-1,3-disulfonamide

4,6-dimethoxy-1-N,3-N-diphenylbenzene-1,3-disulfonamide

Cat. No.: B4153964
M. Wt: 448.5 g/mol
InChI Key: MMBHRFGGSCSQEW-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-N,N’-diphenyl-1,3-benzenedisulfonamide is an organic compound with the molecular formula C20H20N2O6S2 It is characterized by the presence of two methoxy groups and two phenyl groups attached to a benzenedisulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-N,N’-diphenyl-1,3-benzenedisulfonamide typically involves the reaction of 4,6-dimethoxy-1,3-benzenedisulfonyl chloride with aniline under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 4,6-dimethoxy-N,N’-diphenyl-1,3-benzenedisulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-N,N’-diphenyl-1,3-benzenedisulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy groups can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The sulfonamide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acids and amines.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4,6-Dimethoxy-N,N’-diphenyl-1,3-benzenedisulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-N,N’-diphenyl-1,3-benzenedisulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Diphenyl-1,3-benzenedisulfonamide: Lacks the methoxy groups, which may affect its reactivity and biological activity.

    4,6-Dimethoxy-1,3-benzenedisulfonamide: Lacks the phenyl groups, which may influence its solubility and interaction with other molecules.

    N,N’-Bis(4-t-butylphenyl)-1,3-benzenedisulfonamide: Contains bulky t-butyl groups, which can affect its steric properties and binding affinity.

Uniqueness

4,6-Dimethoxy-N,N’-diphenyl-1,3-benzenedisulfonamide is unique due to the presence of both methoxy and phenyl groups, which confer specific chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4,6-dimethoxy-1-N,3-N-diphenylbenzene-1,3-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S2/c1-27-17-13-18(28-2)20(30(25,26)22-16-11-7-4-8-12-16)14-19(17)29(23,24)21-15-9-5-3-6-10-15/h3-14,21-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBHRFGGSCSQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2)S(=O)(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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